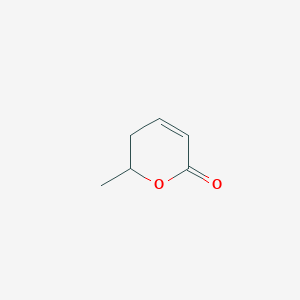

6-methyl-5,6-dihydro-2H-pyran-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h2,4-5H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNKRGCMLGUEMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871944 | |

| Record name | 6-Methyl-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-54-3, 10048-32-5 | |

| Record name | 5,6-Dihydro-6-methyl-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parasorbic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-hexenoic acid lactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-5,6-dihydro-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Parasorbic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of 6-methyl-5,6-dihydro-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 6-methyl-5,6-dihydro-2H-pyran-2-one, a heterocyclic compound with significant potential in drug development due to its reported biological activities. This document details its physicochemical characteristics, synthesis protocols, spectroscopic data, and explores its potential mechanism of action in the context of its anti-cancer properties.

Physicochemical Properties

6-methyl-5,6-dihydro-2H-pyran-2-one, also known as parasorbic acid, is a lactone with a six-membered dihydropyran ring.[1] Its fundamental properties are summarized below. While experimental data for some properties of the specific target molecule are limited, data for closely related compounds are provided for estimation.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | [2] |

| Molecular Weight | 112.13 g/mol | [2] |

| Boiling Point | Est. 227 °C (at 760 mmHg) | [3] |

| 115.8 °C (at 760 mmHg) for 5,6-dihydro-2-methyl-2H-pyran | [4] | |

| 103 °C (at 10 mmHg) for 5,6-dihydro-2H-pyran-2-one | ||

| Melting Point | Not available | |

| Density | Est. 1.0 g/mL | [3] |

| 1.139 g/mL (at 25 °C) for 5,6-dihydro-2H-pyran-2-one | ||

| Solubility | 50 g/L in water | [3] |

| Appearance | Colorless liquid | [3] |

| CAS Number | 10048-32-5 | [5] |

Synthesis and Experimental Protocols

A key synthetic route to 6-methyl-5,6-dihydro-2H-pyran-2-one involves the esterification of pent-4-en-2-ol followed by a ring-closing metathesis (RCM) reaction.

Synthesis of Pent-4-en-2-yl acrylate

Materials:

-

Pent-4-en-2-ol

-

Acryloyl chloride

-

Triethylamine

-

Anhydrous diethyl ether

Protocol:

-

A solution of pent-4-en-2-ol and triethylamine in anhydrous diethyl ether is cooled to 0 °C in an ice bath.

-

Acryloyl chloride is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The mixture is filtered to remove triethylamine hydrochloride.

-

The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield pent-4-en-2-yl acrylate.

Ring-Closing Metathesis to 6-methyl-5,6-dihydro-2H-pyran-2-one

Materials:

-

Pent-4-en-2-yl acrylate

-

Grubbs' second-generation catalyst

-

Anhydrous toluene

Protocol:

-

A solution of pent-4-en-2-yl acrylate in anhydrous, degassed toluene is prepared in a flask equipped with a reflux condenser under an inert atmosphere (e.g., argon).

-

Grubbs' second-generation catalyst (typically 1-5 mol%) is added to the solution.

-

The reaction mixture is heated to 80 °C and stirred for 12 hours.[6]

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure 6-methyl-5,6-dihydro-2H-pyran-2-one.[6]

Workflow for the Synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one:

Spectroscopic Data

The structural confirmation of 6-methyl-5,6-dihydro-2H-pyran-2-one is achieved through various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Expected signals include a doublet for the methyl group, multiplets for the methylene protons, a multiplet for the proton at C6, and two doublets of doublets for the vinylic protons. |

| ¹³C NMR | Expected signals include a peak for the methyl carbon, peaks for the methylene carbons, a peak for the methine carbon at C6, two peaks for the vinylic carbons, and a downfield peak for the carbonyl carbon of the lactone. |

| Infrared (IR) | A strong absorption band characteristic of a carbonyl group (C=O) in a six-membered lactone is expected around 1720-1740 cm⁻¹. A band corresponding to the C=C double bond is also anticipated around 1650 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) at m/z = 112. Fragmentation patterns would be consistent with the structure of a methyl-substituted dihydropyranone. |

Biological Activity and Potential Signaling Pathways

6-methyl-5,6-dihydro-2H-pyran-2-one belongs to the dihydropyranone class of compounds, which are known for a wide range of biological activities, including antitumor, antifungal, antimicrobial, and anti-inflammatory effects.[6][7][8]

While the specific signaling pathways modulated by 6-methyl-5,6-dihydro-2H-pyran-2-one in human cells are not yet fully elucidated, studies on structurally similar compounds provide valuable insights into its potential mechanism of action, particularly in the context of its anticancer properties.

A closely related natural product, goniothalamin, which also possesses a 5,6-dihydropyran-2-one core structure, has been shown to induce apoptosis in cancer cells through the intrinsic pathway.[9] This process is associated with endoplasmic reticulum (ER) stress and the activation of the c-Jun NH2-terminal kinase (JNK) signaling pathway.[9] Goniothalamin treatment in HeLa cervical cancer cells led to an increase in DNA condensation, loss of mitochondrial membrane potential, and G2/M cell cycle arrest.[9] Furthermore, it activated caspase-9 and caspase-3, key executioners of apoptosis.[9]

Based on this evidence from a structurally related compound, it is hypothesized that 6-methyl-5,6-dihydro-2H-pyran-2-one may exert its anticancer effects through a similar mechanism involving the induction of apoptosis via the ER stress-mediated JNK signaling pathway.

Hypothesized Signaling Pathway for the Anticancer Activity of 6-methyl-5,6-dihydro-2H-pyran-2-one:

Conclusion

6-methyl-5,6-dihydro-2H-pyran-2-one is a compound of significant interest for its potential therapeutic applications. This guide has summarized its key chemical properties, provided a viable synthetic route, and outlined its spectroscopic characteristics. While further research is needed to definitively establish its physical constants and to fully elucidate its mechanism of action, the available data on structurally related compounds suggest that it likely induces apoptosis in cancer cells through the ER stress and JNK signaling pathways. This molecule represents a promising scaffold for the development of novel anticancer agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. 6-methyl-5,6-dihydro-2H-pyran-2-one | C6H8O2 | CID 24869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Parasorbic acid - Wikipedia [en.wikipedia.org]

- 4. 5,6-Dihydro-2-methyl-2H-pyran|lookchem [lookchem.com]

- 5. Parasorbic acid | C6H8O2 | CID 441575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 6-methyl-5,6-dihydro-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 6-methyl-5,6-dihydro-2H-pyran-2-one. This lactone is of interest in various chemical and pharmaceutical research areas. The following sections detail the analytical techniques and experimental protocols crucial for its unambiguous identification and characterization.

Compound Identification and Properties

-

Compound Name: 6-methyl-5,6-dihydro-2H-pyran-2-one

-

Molecular Formula: C₆H₈O₂[1]

-

Molecular Weight: 112.13 g/mol [1]

-

CAS Number: 108-54-3[1]

Spectroscopic Data for Structure Elucidation

The structural framework of 6-methyl-5,6-dihydro-2H-pyran-2-one can be determined through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) for the protons of 6-methyl-5,6-dihydro-2H-pyran-2-one are summarized below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~6.0 | ddd | J ≈ 10, 4, 2 | 1H |

| H-4 | ~6.9 | ddd | J ≈ 10, 6, 2 | 1H |

| H-5a | ~2.3 | m | 1H | |

| H-5b | ~2.5 | m | 1H | |

| H-6 | ~4.5 | m | 1H | |

| -CH₃ | ~1.4 | d | J ≈ 6 | 3H |

Note: The chemical shifts are estimated based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The expected chemical shifts for the carbon atoms of 6-methyl-5,6-dihydro-2H-pyran-2-one are presented below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~164 |

| C-3 | ~121 |

| C-4 | ~145 |

| C-5 | ~30 |

| C-6 | ~75 |

| -CH₃ | ~21 |

Note: The chemical shifts are estimated based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions. A published ¹³C NMR spectrum can be found on PubChem, though explicit chemical shift values are not provided.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for this purpose. A mass spectrum for 6-methyl-5,6-dihydro-2H-pyran-2-one has been reported in the literature.[2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 112 | Moderate | [M]⁺ (Molecular Ion) |

| 97 | High | [M - CH₃]⁺ |

| 69 | Moderate | [M - C₂H₃O]⁺ |

| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption frequencies for 6-methyl-5,6-dihydro-2H-pyran-2-one are listed below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2970-2850 | C-H (alkane) | Stretching |

| ~1720 | C=O (α,β-unsaturated lactone) | Stretching |

| ~1650 | C=C (alkene) | Stretching |

| ~1250 | C-O (ester) | Stretching |

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality data for structure elucidation.

Synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one

A reported synthesis involves the esterification of pent-4-en-2-ol with acryloyl chloride, followed by a ring-closing metathesis reaction.[2]

Materials:

-

Pent-4-en-2-ol

-

Acryloyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Hoveyda-Grubbs second-generation catalyst

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve pent-4-en-2-ol and triethylamine in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution in an ice bath and add acryloyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ester by flash column chromatography.

-

Dissolve the purified ester in anhydrous dichloromethane and degas the solution.

-

Add the Hoveyda-Grubbs second-generation catalyst and reflux the mixture under an inert atmosphere.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography to yield 6-methyl-5,6-dihydro-2H-pyran-2-one.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0 to 200 ppm.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

-

GC System:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector temperature: 250 °C.

-

Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier gas: Helium.

-

-

MS System:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Ion source temperature: 230 °C.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat liquid: Place a drop of the neat liquid sample between two NaCl or KBr plates.

-

Solution: Prepare a dilute solution of the compound in a suitable solvent (e.g., CCl₄) and place it in a liquid IR cell.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

Visualizing the Structure Elucidation Workflow

The logical flow of experiments and data analysis for the structure elucidation of 6-methyl-5,6-dihydro-2H-pyran-2-one is depicted in the following diagrams.

References

An In-depth Technical Guide to 6-methyl-5,6-dihydro-2H-pyran-2-one

Abstract: This document provides a comprehensive technical overview of 6-methyl-5,6-dihydro-2H-pyran-2-one, a heterocyclic compound of interest to researchers in organic synthesis and drug development. It addresses a common point of confusion regarding its CAS number, outlines its chemical and physical properties, details an experimental protocol for its synthesis, and discusses its potential biological significance. The information is tailored for researchers, scientists, and drug development professionals, with quantitative data presented in structured tables and key processes visualized using Graphviz diagrams.

Introduction and CAS Number Clarification

There is a notable discrepancy in chemical databases regarding the CAS number for 6-methyl-5,6-dihydro-2H-pyran-2-one. While some sources incorrectly associate it with CAS number 108-54-3, this identifier officially belongs to 3-Methyl-2-pentanone .[1][2][3][4] This guide will focus on 6-methyl-5,6-dihydro-2H-pyran-2-one, also known as parasorbic acid, while providing a brief overview of 3-Methyl-2-pentanone to prevent further confusion.

Table 1: Compound Identification

| Property | 6-methyl-5,6-dihydro-2H-pyran-2-one | 3-Methyl-2-pentanone |

| Systematic Name | 6-Methyl-5,6-dihydro-2H-pyran-2-one | 3-Methyl-2-pentanone |

| CAS Number | 108-54-3 (often mis-assigned)[5][6][7][8][9] | 565-61-7[2][3] |

| Molecular Formula | C₆H₈O₂ | C₆H₁₂O |

| Synonyms | Parasorbic acid, Hexenollactone[6] | Methyl sec-butyl ketone[3] |

| Structure | Cyclic ester (δ-lactone) | Aliphatic ketone |

3-Methyl-2-pentanone (CAS: 565-61-7): A Brief Overview

To clarify the distinction, 3-Methyl-2-pentanone is an aliphatic ketone with a characteristic peppermint-like odor.[1] It is primarily used as a solvent and as an intermediate in the synthesis of pharmaceuticals.[4] Its physical and chemical properties are summarized below.

Table 2: Physicochemical Properties of 3-Methyl-2-pentanone

| Property | Value |

| Molecular Weight | 100.16 g/mol [2][3] |

| Appearance | Colorless liquid[1] |

| Density | 0.815 g/mL at 25 °C[3] |

| Boiling Point | 118 °C at 758 mmHg[3] |

| Flash Point | 12 °C (53.6 °F)[3] |

| Refractive Index | n20/D 1.4[3] |

| Solubility | Soluble in alcohol[4] |

6-methyl-5,6-dihydro-2H-pyran-2-one: Core Technical Data

6-methyl-5,6-dihydro-2H-pyran-2-one is an α,β-unsaturated δ-lactone. This class of compounds is of significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[10]

Physicochemical and Spectroscopic Data

Quantitative data for 6-methyl-5,6-dihydro-2H-pyran-2-one is compiled from various sources to provide a comprehensive profile for researchers.

Table 3: Physicochemical Properties of 6-methyl-5,6-dihydro-2H-pyran-2-one

| Property | Value |

| Molecular Weight | 112.13 g/mol [5] |

| Molecular Formula | C₆H₈O₂[5] |

| Kovats Retention Index | 1586 (Standard polar)[5] |

Table 4: Spectroscopic Data for 6-methyl-5,6-dihydro-2H-pyran-2-one

| Spectroscopy Type | Key Peaks / Signals |

| Mass Spectrometry (EI) | The mass spectrum shows characteristic fragmentation patterns.[11] |

| ¹H-NMR (500 MHz, CDCl₃) | δ 7.30–7.20 (m, 5H, Ar-H), 5.80–5.76 (m, 1H, HC=), 5.62–5.57 (m, 1H, =CH), 4.38–4.32 (m, 1H, O-CH), 3.73–3.66 (m, 1H, HC-O), 3.01 (dd, J = 13.5, 6.3 Hz, 1H, Ph-CHH), 2.68 (dd, J = 13.5, 8.1 Hz, 1H, Ph-CHH), 1.98–1.93 (m, 2H, CH₂), 1.25 (d, J = 6.2 Hz, 3H, CH₃). (Note: This spectrum is for a substituted derivative, (2R,6S)-6-benzyl-2-methyl-3,6-dihydro-2H-pyran, as a representative example of the dihydropyran ring system)[12] |

| ¹³C-NMR (101 MHz, CDCl₃) | δ 138.4 (C), 129.8 (CH), 129.2 (=CH), 128.3 (CH), 126.3 (CH), 125.1 (HC=), 75.9 (O-CH), 70.2 (CH-O), 42.3 (Ph-CH₂), 30.8 (CH₂), 21.5 (CH₃). (Note: This spectrum is for a substituted derivative, (2R,6S)-2-benzyl-6-methyl-3,6-dihydro-2H-pyran, as a representative example)[12] |

Synthesis and Experimental Protocols

The synthesis of 5,6-dihydro-2H-pyran-2-ones can be achieved through various routes, including intramolecular cyclization and ring-closing metathesis.[10] A common synthetic approach involves the esterification of an appropriate alcohol followed by ring-closing metathesis.

Experimental Protocol: Synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one via Ring-Closing Metathesis

This protocol is adapted from a similar synthesis described in the literature.[11]

-

Step 1: Esterification.

-

Dissolve pent-4-en-2-ol in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base (e.g., triethylamine or pyridine) to the solution.

-

Slowly add acryloyl chloride dropwise to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

-

-

Step 2: Ring-Closing Metathesis.

-

Dissolve the crude ester from Step 1 in degassed dichloromethane.

-

Add a second-generation Hoveyda-Grubbs catalyst to the solution.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 6-methyl-5,6-dihydro-2H-pyran-2-one.

-

Caption: Synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one.

Biological Activity and Potential Applications

Lactones, particularly δ-lactones, are a class of compounds with diverse and significant biological activities.[13] They are known to possess antibacterial, antiviral, anti-inflammatory, and anticancer properties.[13][14][15][16][17] The α,β-unsaturated lactone moiety is a key structural feature often associated with this bioactivity, as it can act as a Michael acceptor, interacting with biological nucleophiles.

The potential mechanism of action for some lactones involves the inhibition of signaling pathways such as NF-κB, which is crucial in inflammatory and cancer processes.[15] While specific signaling pathways for 6-methyl-5,6-dihydro-2H-pyran-2-one are not extensively detailed in the available literature, the general activity of δ-lactones suggests it could be a valuable scaffold for the development of new therapeutic agents. Its applications could range from being a building block in the synthesis of more complex natural products to a lead compound in drug discovery programs targeting infectious diseases or cancer.

References

- 1. 3-Methyl-2-pentanone - Wikipedia [en.wikipedia.org]

- 2. 3-Methylpentan-2-One | C6H12O | CID 11262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyl-2-pentanone 99 565-61-7 [sigmaaldrich.com]

- 4. 3-METHYL-2-PENTANONE | 565-61-7 [chemicalbook.com]

- 5. 6-methyl-5,6-dihydro-2H-pyran-2-one | C6H8O2 | CID 24869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. parasorbic acid, 108-54-3 [thegoodscentscompany.com]

- 7. 6-Methyl-5,6-dihydro-2H-pyran-2-one | 108-54-3 [chemicalbook.com]

- 8. 108-54-3|6-Methyl-5,6-dihydro-2H-pyran-2-one|BLD Pharm [bldpharm.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 6-methyl-5,6-dihydro-2H-pyran-2-one, a valuable heterocyclic compound. The information presented herein is curated for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document details two prominent synthetic strategies: a modern approach utilizing Ring-Closing Metathesis (RCM) and a classical pathway involving the hydrogenation and dehydration of a pyrone precursor. For each method, detailed experimental protocols are provided, and quantitative data are summarized for comparative analysis.

Introduction

6-methyl-5,6-dihydro-2H-pyran-2-one, also known as parasorbic acid, is a naturally occurring δ-lactone. Its chiral variants are of significant interest as building blocks in the synthesis of various natural products and pharmacologically active molecules. The development of efficient and stereoselective synthetic routes to this compound is therefore a key area of research. This guide will focus on practical and well-documented methods for its preparation.

Synthetic Strategies Overview

Two principal and effective strategies for the synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one are highlighted in this guide:

-

Ring-Closing Metathesis (RCM): This contemporary approach offers a highly efficient and convergent route to the target molecule from an acyclic diene precursor. The strategic use of ruthenium-based catalysts allows for the formation of the cyclic alkene under mild conditions.

-

Hydrogenation and Dehydration of 4-hydroxy-6-methyl-2-pyrone: This classical pathway utilizes a readily available starting material and proceeds through a two-step reduction and elimination sequence. This method is robust and can be suitable for large-scale synthesis.

The following sections will provide a detailed examination of each of these synthetic pathways.

Pathway I: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis has emerged as a powerful tool for the construction of cyclic olefins, including the α,β-unsaturated lactone ring system of the target molecule. The general strategy involves the synthesis of a homoallylic acrylate, which then undergoes an intramolecular metathesis reaction catalyzed by a ruthenium complex to form the desired six-membered ring with the expulsion of ethylene.

A Technical Guide to the Natural Occurrence of 6-methyl-5,6-dihydro-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 6-methyl-5,6-dihydro-2H-pyran-2-one, a bioactive heterocyclic compound. This document details its presence in various natural sources, quantitative data, detailed experimental protocols for its isolation and characterization, and its biosynthetic origins.

Introduction

6-methyl-5,6-dihydro-2H-pyran-2-one, also known as parasorbic acid, is a naturally occurring lactone with a six-membered dihydropyranone ring system.[1] This compound has garnered interest due to its presence in both the plant and fungal kingdoms and its potential biological activities. Structurally, it is the cyclic lactone of sorbic acid, and thermal treatment or hydrolysis can convert it into the widely used food preservative, sorbic acid.[2][3] This guide serves as a technical resource for professionals engaged in natural product chemistry, drug discovery, and related scientific fields, providing detailed information on its natural sources and the methodologies for its study.

Natural Occurrence

6-methyl-5,6-dihydro-2H-pyran-2-one has been identified in a select number of natural sources, spanning both the fungal and plant kingdoms.

-

Fungal Sources: The compound is produced as a volatile organic compound (VOC) by the tropical ascomycete fungus Daldinia clavata.[4] It has also been identified among the volatiles produced by other species within the same genus, such as Daldinia eschscholtzii.[5] In these organisms, it is part of a complex mixture of VOCs that play a role in the fungus's ecological interactions.

-

Plant Sources: The most well-documented plant source of 6-methyl-5,6-dihydro-2H-pyran-2-one is the fruit of the rowan tree, Sorbus aucuparia, commonly known as mountain ash.[6][7] In these berries, the compound is often referred to by its common name, parasorbic acid.[6] It is considered a toxic constituent of the raw berries, but it can be converted to the non-toxic sorbic acid through heating or freezing.[4][8] The compound has also been reported in Chaptalia nutans.[6]

Quantitative Data

Quantitative analysis of 6-methyl-5,6-dihydro-2H-pyran-2-one has been primarily conducted on its most significant plant source, the berries of Sorbus aucuparia. The concentration of the compound varies with the maturity of the fruit.

| Natural Source | Part of Organism | Concentration | Reference(s) |

| Sorbus aucuparia (Rowanberry) | Green Berries | 132.3 mg per 100 g dry matter | [9][10] |

| Sorbus aucuparia (Rowanberry) | Ripening Berries | Concentration increases initially, then decreases as berries become fully ripe. | [9][10] |

| Sorbus aucuparia (Rowanberry) | Fruits (Fresh Weight) | 4–7 mg/g | [8] |

| Sorbus aucuparia (Rowanberry) | Seeds (Fresh Weight) | 0.08–0.12 mg/g | [8] |

Experimental Protocols

The isolation and identification of 6-methyl-5,6-dihydro-2H-pyran-2-one require different methodologies depending on the natural source and the volatile nature of the compound.

The analysis of volatile compounds from fungal cultures is typically performed using headspace analysis techniques to capture the emitted compounds without solvent extraction of the mycelium.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS Analysis

-

Fungal Cultivation: Cultivate the fungus (e.g., Daldinia clavata) on a solid medium such as Potato Dextrose Agar (PDA) in a 20 mL headspace vial. Seal the vial with an inert septum and incubate at 25°C for a period sufficient for growth and volatile production (e.g., 10 days).[11]

-

Sample Equilibration: Place the vial in a heating block at a constant temperature (e.g., 50°C) for a defined period (e.g., 10 minutes) to allow the volatiles to accumulate in the headspace.[11]

-

HS-SPME Extraction: Manually or with an autosampler, insert an SPME fiber through the septum into the headspace above the fungal culture. A common fiber choice for broad-range VOCs is 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB).[11] Expose the fiber to the headspace for a set time (e.g., 30 minutes) at the equilibration temperature to adsorb the volatiles.[11]

-

GC-MS Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of a gas chromatograph (GC) at a temperature of 250°C for thermal desorption of the analytes onto the GC column.[11]

-

Chromatographic Separation: Use a non-polar or semi-polar capillary column (e.g., DB-5ms). A typical oven temperature program starts at 40°C for 4 minutes, ramps up to 150°C at 4°C/min, then to 270°C at 30°C/min, and holds for 8 minutes.[10] Use helium as the carrier gas.

-

Mass Spectrometry Detection: Couple the GC to a mass spectrometer (MS) operating in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a range of m/z 40–350.[11]

-

-

Compound Identification: Identify 6-methyl-5,6-dihydro-2H-pyran-2-one by comparing its mass spectrum and retention index with those of an authentic standard or with entries in mass spectral libraries (e.g., NIST, Wiley). The mass spectrum is expected to show a characteristic molecular ion peak at m/z 112.[12]

The compound is present in a non-volatile form within the berry matrix and requires extraction and purification.

Protocol: Steam Distillation and Chromatographic Purification

-

Sample Preparation: Harvest fresh rowan berries. The berries can be crushed or macerated to increase the surface area for extraction.[12]

-

Acidification and Steam Distillation:

-

Place the prepared berry mash into the biomass flask of a steam distillation apparatus. Acidify the material, as this has been noted as part of the historical extraction process.[6]

-

Generate steam in a separate boiling flask and pass it through the berry mash. The steam will volatilize the parasorbic acid along with other volatile components.

-

The optimal temperature for steam distillation is typically between 60°C and 100°C.[6]

-

The steam and volatile compound mixture is then passed through a condenser to cool and liquefy.[13]

-

-

Collection and Separation: Collect the distillate in a separator. The essential oil containing parasorbic acid will separate from the aqueous phase (hydrosol).[6]

-

Solvent Extraction: Extract the collected oil phase with a suitable organic solvent, such as ethanol or dichloromethane, to concentrate the compound.

-

Chromatographic Purification:

-

Concentrate the solvent extract under reduced pressure.

-

Subject the crude extract to silica gel column chromatography.[12]

-

Elute the column with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the target compound.

-

-

Characterization:

-

GC-MS: Confirm the identity and purity of the isolated compound as described in the fungal protocol.

-

NMR Spectroscopy: Dissolve the purified compound in an appropriate deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum will show characteristic signals for the olefinic protons, the protons adjacent to the carbonyl group, the proton at the stereocenter, and the methyl group.[12]

-

IR Spectroscopy: Obtain an infrared spectrum of the pure compound. A strong absorption band corresponding to the lactone carbonyl (C=O) stretch is expected around 1740 cm⁻¹.[6]

-

Biosynthesis

The biosynthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one in Sorbus aucuparia follows the acetate-malonate pathway, a fundamental route for the production of fatty acids and polyketides.[14][15]

The pathway begins with the carboxylation of acetyl-CoA to form malonyl-CoA. The biosynthesis of the pyranone backbone is initiated by the condensation of one molecule of acetyl-CoA (the "starter" unit) with two molecules of malonyl-CoA (the "extender" units) in a series of Claisen-like condensations.[16] This process, catalyzed by a polyketide synthase (PKS) enzyme complex, forms a linear poly-β-keto chain. This reactive intermediate is then subject to reduction and dehydration steps before cyclizing to form the stable 6-methyl-5,6-dihydro-2H-pyran-2-one ring structure.

Diagrams

References

- 1. purodem.com [purodem.com]

- 2. Parasorbic acid - Wikipedia [en.wikipedia.org]

- 3. Showing Compound Parasorbic acid (FDB001425) - FooDB [foodb.ca]

- 4. Rowan Berries: A Potential Source for Green Synthesis of Extremely Monodisperse Gold and Silver Nanoparticles and Their Antimicrobial Property - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sorbic acid(110-44-1) 1H NMR [m.chemicalbook.com]

- 6. distillequipment.com [distillequipment.com]

- 7. Chemical Characterization and Antioxidant Potential of the Rowan (Sorbus aucuparia L.) Fruits from Alpine-Dinaric Region of Croatia§ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rowanberry—A Source of Bioactive Compounds and Their Biopharmaceutical Properties [mdpi.com]

- 9. Sorbic Acid [webbook.nist.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. mayanssecret.com [mayanssecret.com]

- 12. Parasorbic acid | 10048-32-5 | Benchchem [benchchem.com]

- 13. synergyessentials.com [synergyessentials.com]

- 14. ijrpr.com [ijrpr.com]

- 15. Acetate-Malonate Pathway | PPTX [slideshare.net]

- 16. sips.org.in [sips.org.in]

The Biological Versatility of 6-Methyl-5,6-dihydro-2H-pyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-5,6-dihydro-2H-pyran-2-one and its structural analogs, belonging to the class of δ-lactones, have emerged as a significant scaffold in medicinal chemistry. These compounds, of both natural and synthetic origin, exhibit a broad spectrum of biological activities, including potent antimicrobial, antifungal, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the biological activities of 6-methyl-5,6-dihydro-2H-pyran-2-one and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action.

Synthesis of 6-Methyl-5,6-dihydro-2H-pyran-2-one and its Derivatives

The synthesis of the 6-methyl-5,6-dihydro-2H-pyran-2-one core and its derivatives can be achieved through various synthetic routes. A common method involves the reaction of vinylacetic acid with paraformaldehyde in the presence of an acid catalyst.[3] Another approach utilizes a four-step process starting from 3-(benzyloxy)propionic acid, involving chlorination, condensation, cyclization-reduction, and elimination reactions to yield the desired product with high efficiency.[4] The synthesis of various derivatives often involves the modification of substituents at different positions of the pyranone ring to explore structure-activity relationships.

Anticancer Activity

Derivatives of 5,6-dihydro-2H-pyran-2-one have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various 5,6-dihydro-2H-pyran-2-one derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| (R)-Goniothalamin (a styryl lactone derivative) | PC-3, MCF-7 | Not specified | [5] |

| 2-Naphthyl substituted (R)-5,6-dihydro-2H-pyran-2-one | PC-3, MCF-7 | Better than (R)-Goniothalamin | [5] |

| Ethyl 2-amino-7-methyl-5-oxo-4-(4-nitrophenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4g) | SW-480 | 34.6 | [6] |

| Ethyl 2-amino-7-methyl-5-oxo-4-(4-nitrophenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4g) | MCF-7 | 42.6 | [6] |

| Ethyl 2-amino-7-methyl-5-oxo-4-(4-chlorophenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4i) | SW-480 | 35.9 | [6] |

| Ethyl 2-amino-7-methyl-5-oxo-4-(4-chlorophenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4i) | MCF-7 | 34.2 | [6] |

| Ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4j) | SW-480 | 38.6 | [6] |

| Ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4j) | MCF-7 | 26.6 | [6] |

| PY801 (a 5,6-dihydropyran-2-one derivative) | HCT116 | 8.9 | [2] |

| PY801 (a 5,6-dihydropyran-2-one derivative) | MCF-7 | 9.3 | [2] |

| Imidazo[1,2-b]pyridazine derivative 4f | B16-F1 | 10.8 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Culture medium

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial and Antifungal Activity

6-Methyl-5,6-dihydro-2H-pyran-2-one and its derivatives have shown promising activity against a range of bacteria and fungi. The antifungal mechanism of some pyranones, such as 6-pentyl-2H-pyran-2-one, has been linked to the inhibition of the Target of Rapamycin (TOR) signaling pathway, which is crucial for fungal growth and pathogenesis.[8][9]

Quantitative Antimicrobial and Antifungal Data

The following tables summarize the minimum inhibitory concentration (MIC) values of various pyranone derivatives against different microbial strains.

Antimicrobial Activity:

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Spiroamino-4H-pyran derivative (5d) | Staphylococcus aureus | 32 | [10] |

| Spiroamino-4H-pyran derivative (5d) | Streptococcus pyogenes | 64 | [10] |

| 6-Amino-3-methyl-4-(2-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (5c) | Escherichia coli | 6.25 | [11] |

| 6-Amino-3-methyl-4-(2-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (5c) | Klebsiella pneumoniae | 6.25 | [11] |

| Dehydroacetic acid (1) | Staphylococcus aureus | 625 | [12] |

| Dehydroacetic acid (1) | Pseudomonas aeruginosa | 625 | [12] |

Antifungal Activity:

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Viridepyronone | Sclerotium rolfsii | 196 | [13][14][15] |

| Dehydroacetic acid (1) | Candida albicans | 625 | [12] |

| 4H-Pyran derivatives (various) | Mycobacterium bovis (BCG) | 12.5 - >100 | [16] |

| 4H-Pyran derivatives (various) | Candida albicans | 25 - >100 | [16] |

Experimental Protocols for Antimicrobial and Antifungal Testing

This method is used for the preliminary screening of antimicrobial activity.

Materials:

-

Petri plates with solidified agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

-

Microbial cultures

-

Sterile cork borer

-

Test compounds

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent)

Procedure:

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.

-

Well Creation: Wells of a defined diameter are aseptically punched into the agar using a sterile cork borer.

-

Compound Addition: A specific volume of the test compound solution is added to each well. Positive and negative controls are also added to separate wells.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

This method is used to determine the minimum inhibitory concentration (MIC) of a compound.

Materials:

-

96-well microtiter plates

-

Microbial cultures

-

Appropriate broth medium

-

Test compounds

-

Positive and negative controls

Procedure:

-

Serial Dilution: Two-fold serial dilutions of the test compound are prepared in the broth medium directly in the wells of the microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated under suitable conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathway

The antifungal activity of 6-pentyl-2H-pyran-2-one (6PP) against Peronophythora litchii has been shown to involve the Target of Rapamycin (TOR) signaling pathway.[8] 6PP treatment leads to the upregulation of TOR pathway-related genes, including PlCytochrome C and the transcription factor PlYY1, while downregulating negative regulatory genes of the TOR pathway.[8] This suggests that 6PP-mediated activation of PlYY1 expression positively regulates TOR-related responses, ultimately affecting the vegetative growth and virulence of the pathogen.[8]

Conclusion

The 6-methyl-5,6-dihydro-2H-pyran-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and antifungal effects, highlight the potential of these compounds in addressing significant health challenges. Further research focusing on structure-activity relationship studies, optimization of lead compounds, and detailed elucidation of their mechanisms of action will be crucial for translating the therapeutic potential of this versatile class of molecules into clinical applications. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this field, facilitating standardized and reproducible investigations into the biological activities of these promising compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN110204522B - Preparation method of 5, 6-dihydro-2H-pyran-2-one - Google Patents [patents.google.com]

- 5. 6-Bicycloaryl substituted (S)- and (R)-5,6-dihydro-2H-pyran-2-ones: asymmetric synthesis, and anti-proliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway [mdpi.com]

- 9. Inhibitory mechanism of 6-Pentyl-2H-pyran-2-one secreted by Trichoderma atroviride T2 against Cylindrocarpon destructans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. jmcs.org.mx [jmcs.org.mx]

- 13. Viridepyronone, a new antifungal 6-substituted 2H-pyran-2-one produced by Trichoderma viride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 6-methyl-5,6-dihydro-2H-pyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-methyl-5,6-dihydro-2H-pyran-2-one, a molecule of interest in various chemical and pharmaceutical research fields. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Introduction

6-methyl-5,6-dihydro-2H-pyran-2-one, also known as parasorbic acid, is a naturally occurring unsaturated lactone.[1] Its chemical structure consists of a six-membered dihydropyranone ring with a methyl substituent at the 6-position. The accurate characterization of this compound is crucial for its identification, synthesis, and evaluation in various applications. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and purity of such compounds.

Spectroscopic Data

The following sections present the available spectroscopic data for 6-methyl-5,6-dihydro-2H-pyran-2-one, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹³C NMR spectrum of 6-methyl-5,6-dihydro-2H-pyran-2-one displays six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O (C2) | Data not explicitly found |

| C=CH (C3) | Data not explicitly found |

| CH=C (C4) | Data not explicitly found |

| -CH₂- (C5) | Data not explicitly found |

| -CH- (C6) | Data not explicitly found |

| -CH₃ | Data not explicitly found |

Note: While a ¹³C NMR spectrum is available on PubChem, specific peak assignments were not found in the initial search.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-methyl-5,6-dihydro-2H-pyran-2-one is expected to show characteristic absorption bands for the α,β-unsaturated ester (lactone) and the carbon-carbon double bond. While a specific spectrum for the target molecule was not found, data for a related compound, 5,6-Dihydro-6-methyl-6-pentyl-2H-pyran-2-one, can provide an indication of the expected peak locations.[2]

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (α,β-unsaturated ester) | ~1720-1740 |

| C=C (alkene) | ~1600-1680 |

| C-O (ester) | ~1000-1300 |

| C-H (alkane and alkene) | ~2850-3100 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 6-methyl-5,6-dihydro-2H-pyran-2-one has been reported.[3]

| m/z | Relative Intensity (%) | Assignment |

| 112 | ~20 | [M]⁺ (Molecular Ion) |

| 97 | ~15 | [M - CH₃]⁺ |

| 82 | ~100 | [M - CH₂O]⁺ |

| 69 | ~30 | |

| 54 | ~55 | |

| 43 | ~40 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified liquid 6-methyl-5,6-dihydro-2H-pyran-2-one into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay of 1-5 seconds.

-

For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is typically used to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the liquid 6-methyl-5,6-dihydro-2H-pyran-2-one directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of 6-methyl-5,6-dihydro-2H-pyran-2-one in a volatile organic solvent (e.g., dichloromethane or diethyl ether) at a concentration of approximately 1 mg/mL.

Instrumentation and Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

-

The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. A typical column for this type of analysis would be a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

The oven temperature program should be optimized to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

As the compound elutes from the GC column, it enters the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.

-

The mass spectrometer scans a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 6-methyl-5,6-dihydro-2H-pyran-2-one.

Caption: Logical workflow for the spectroscopic analysis.

References

A Comprehensive Technical Review of 6-methyl-5,6-dihydro-2H-pyran-2-one: Synthesis, Biological Activities, and Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methyl-5,6-dihydro-2H-pyran-2-one, a heterocyclic compound belonging to the dihydropyranone class of natural products, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth literature review of its synthesis, chemical and physical properties, and its promising therapeutic potential, with a focus on its applications in drug development. The information is presented to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

6-methyl-5,6-dihydro-2H-pyran-2-one, also known by its synonyms such as parasorbic acid, is a colorless to pale yellow liquid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| CAS Number | 108-54-3 | [1] |

| IUPAC Name | 6-Methyl-5,6-dihydro-2H-pyran-2-one | [1] |

| Boiling Point | 103 °C at 10 mmHg | |

| Density | 1.139 g/mL at 25 °C | |

| Refractive Index | n20/D 1.483 |

Synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one

The synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one can be achieved through various synthetic routes. One of the most efficient and widely used methods is the ring-closing metathesis (RCM) of a diene precursor.

Experimental Protocol: Ring-Closing Metathesis (RCM)

This protocol describes the synthesis of a related compound, cis-5-methyl-6-phenylethyl-5,6-dihydro-α-pyrone, via RCM, which can be adapted for the synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one by using the appropriate starting materials.[2]

Materials:

-

(±)-Cis-3-methyl-6-phenylhex-1-en-4-yl acrylate (diene precursor)

-

Grubbs' second-generation catalyst

-

Toluene, anhydrous

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Dissolve the diene precursor (e.g., 175 mg, 0.72 mmol) in anhydrous toluene (72 mL).

-

Add Grubbs' second-generation catalyst (e.g., 30.5 mg, 0.036 mmol) to the solution.

-

Stir the mixture at 80 °C for 12 hours under an inert atmosphere.

-

If the reaction is not complete (monitored by TLC), add another portion of the catalyst (e.g., 30.5 mg, 0.036 mmol) and continue stirring at the same temperature for another 12 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired 5,6-dihydro-α-pyrone.[2]

Figure 1: General workflow for the synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one via Ring-Closing Metathesis.

Biological Activities

6-methyl-5,6-dihydro-2H-pyran-2-one and its derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug development.

Antimicrobial and Antifungal Activity

Various pyranone derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. While specific MIC values for 6-methyl-5,6-dihydro-2H-pyran-2-one are not extensively reported in publicly available literature, related compounds have shown potent effects. For instance, xanthoquinodin B11, a compound containing a pyranone moiety, exhibited fungicidal activities against Mucor hiemalis, Rhodotorula glutinis, and Pichia anomala with MIC values of 2.1 µg/mL, 2.1 µg/mL, and 8.3 µg/mL, respectively.[3] This suggests that the dihydropyranone scaffold is a promising pharmacophore for the development of novel antimicrobial and antifungal agents.

Anti-inflammatory Activity

The anti-inflammatory properties of dihydropyranones have been investigated, with evidence suggesting their involvement in modulating key inflammatory pathways. A study on related 5,6-dihydro-2H-pyranones demonstrated their ability to modulate the in vitro function of human T lymphocytes.[4] Specifically, certain derivatives were found to have an immunosuppressive effect, decreasing the secretion of pro-inflammatory cytokines such as IL-2 and IFNγ, and the Th2 cytokine IL-4.[4] This indicates a potential mechanism of action involving the regulation of T-cell mediated immune responses. The NF-κB signaling pathway, a crucial regulator of inflammation, is a likely target for these compounds, as its inhibition leads to a downstream reduction in the expression of inflammatory mediators.[5][6]

Figure 2: Postulated anti-inflammatory signaling pathway involving NF-κB, potentially modulated by 6-methyl-5,6-dihydro-2H-pyran-2-one.

Antitumor Activity

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Xanthoquinodin B11 | KB 3.1, L929, A549, SK-OV-3, PC-3, A431, MCF-7 | Not specified | [3] |

| Halogenated Benzofuran Derivative 7 | A549 (Lung) | 6.3 ± 2.5 | [8] |

| Halogenated Benzofuran Derivative 7 | HepG2 (Liver) | 11 ± 3.2 | [8] |

| Halogenated Benzofuran Derivative 8 | HepG2 (Liver) | 3.8 ± 0.5 | [8] |

| Halogenated Benzofuran Derivative 8 | A549 (Lung) | 3.5 ± 0.6 | [8] |

| Halogenated Benzofuran Derivative 8 | SW620 (Colon) | 10.8 ± 0.9 | [8] |

| Flavonoid Derivative 1 | HCT116 (Colon) | 22.4 | [9] |

| Flavonoid Derivative 2 | HCT116 (Colon) | 0.34 | [9] |

Spectroscopic Data

The structural elucidation of 6-methyl-5,6-dihydro-2H-pyran-2-one is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, high-resolution spectrum for 6-methyl-5,6-dihydro-2H-pyran-2-one is not provided in the reviewed literature, PubChem lists the availability of a 13C NMR spectrum.[1] Based on the structure and data from related compounds, the following are the expected key signals:

1H NMR (predicted):

-

A doublet for the methyl group (C6-CH₃).

-

A multiplet for the proton at C6.

-

Multiplets for the methylene protons at C5 and C4.

-

A doublet of doublets for the vinylic proton at C3.

-

A doublet of doublets for the vinylic proton at C2.

13C NMR: The 13C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon (C1) would appear at the most downfield chemical shift.

Mass Spectrometry (MS)

The mass spectrum of 6-methyl-5,6-dihydro-2H-pyran-2-one has been reported, with the molecular ion peak corresponding to its molecular weight.[3]

Conclusion and Future Directions

6-methyl-5,6-dihydro-2H-pyran-2-one is a molecule of significant interest with a demonstrated potential for the development of new therapeutic agents. Its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects, warrants further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to better understand its mechanism of action. The development of more efficient and stereoselective synthetic methods will be crucial for producing enantiomerically pure forms of the molecule for detailed structure-activity relationship (SAR) studies. Furthermore, in vivo studies are necessary to evaluate its efficacy, pharmacokinetic profile, and safety in preclinical models, which will be essential for its potential translation into clinical applications. The data and protocols presented in this technical guide aim to serve as a valuable foundation for these future research endeavors.

References

- 1. 6-methyl-5,6-dihydro-2H-pyran-2-one | C6H8O2 | CID 24869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dspace.univ-tlemcen.dz [dspace.univ-tlemcen.dz]

- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Isolation of 6-Methyl-5,6-dihydro-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 6-methyl-5,6-dihydro-2H-pyran-2-one, a heterocyclic compound with significant biological activities. This document details the physical and spectroscopic properties, outlines a key synthetic methodology, and discusses its known biological implications, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

6-Methyl-5,6-dihydro-2H-pyran-2-one is a naturally occurring lactone that has garnered attention for its diverse biological activities, including antitumor, antifungal, and antimicrobial properties.[1] Its structural simplicity and potent bioactivities make it an attractive scaffold for the development of novel therapeutic agents. This guide serves as a technical resource, consolidating key data and experimental procedures related to this compound.

Physicochemical and Spectroscopic Data

Accurate characterization of 6-methyl-5,6-dihydro-2H-pyran-2-one is fundamental for its identification and utilization in research. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physicochemical Properties of 6-Methyl-5,6-dihydro-2H-pyran-2-one

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₂ | [2] |

| Molecular Weight | 112.13 g/mol | [2] |

| CAS Number | 108-54-3 | [2] |

| Appearance | Colorless to light orange/yellow clear liquid | [3][4] |

| Boiling Point | 103 °C at 10 mmHg | |

| Density | 1.139 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.483 |

Table 2: Spectroscopic Data for 6-Methyl-5,6-dihydro-2H-pyran-2-one

| Spectroscopic Data | Values and Interpretation | Reference |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 112. Key fragments can be observed, confirming the molecular weight and aspects of the structure. | [5] |

| ¹³C Nuclear Magnetic Resonance (NMR) | A ¹³C NMR spectrum is available, showing distinct peaks for the six carbon atoms in different chemical environments. | [2] |

| ¹H Nuclear Magnetic Resonance (NMR) | The ¹H NMR spectrum provides information on the number and connectivity of protons in the molecule. | [6] |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands for the C=O of the lactone and the C=C of the unsaturated ring. | [6] |

Discovery and Isolation from Natural Sources

6-Methyl-5,6-dihydro-2H-pyran-2-one has been identified as a volatile organic compound produced by the endophytic fungus Daldinia clavata.[5] The isolation of this compound from fungal cultures typically involves the following workflow:

Caption: General workflow for the isolation of 6-methyl-5,6-dihydro-2H-pyran-2-one.

Detailed Experimental Protocol for Fungal Culture and Extraction

-

Fungal Culture: The fungus is cultured in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or rice medium) under optimal growth conditions (temperature, pH, and aeration) for a sufficient period to allow for the production of secondary metabolites.

-

Extraction: The culture broth is separated from the mycelium by filtration. The broth is then extracted with an organic solvent such as ethyl acetate. The mycelium is also typically extracted with the same solvent to ensure the recovery of intracellular metabolites.

-

Concentration: The organic extracts are combined and the solvent is removed under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography over silica gel, followed by high-performance liquid chromatography (HPLC) to isolate the pure compound. Fractions are monitored by thin-layer chromatography (TLC) or analytical HPLC to track the compound of interest.

Chemical Synthesis

A key synthetic route to 6-methyl-5,6-dihydro-2H-pyran-2-one involves a ring-closing metathesis (RCM) reaction.[5] This powerful reaction, often utilizing ruthenium-based catalysts, is highly effective for the formation of cyclic olefins.

Caption: Synthetic pathway to 6-methyl-5,6-dihydro-2H-pyran-2-one.

Detailed Experimental Protocol for Synthesis

The following is a generalized procedure based on the described synthetic strategy.[5]

-

Esterification: Pent-4-en-2-ol is reacted with acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane) at a low temperature (e.g., 0 °C to room temperature) to form the corresponding diene ester. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with aqueous solutions to remove the base and any salts, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Ring-Closing Metathesis (RCM): The crude diene ester is dissolved in a degassed solvent (e.g., dichloromethane or toluene). A solution of a second-generation Grubbs or Hoveyda-Grubbs catalyst (typically 1-5 mol%) in the same solvent is added, and the reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by TLC or GC-MS.

-

Purification: Upon completion of the RCM reaction, the solvent is removed, and the residue is purified by column chromatography on silica gel to afford the pure 6-methyl-5,6-dihydro-2H-pyran-2-one.

Table 3: Reagents and Typical Conditions for Synthesis

| Step | Reagents and Solvents | Typical Conditions |

| Esterification | Pent-4-en-2-ol, Acryloyl chloride, Triethylamine, Dichloromethane | 0 °C to room temperature, 2-4 hours |

| Ring-Closing Metathesis | Diene ester, Grubbs II or Hoveyda-Grubbs II catalyst, Dichloromethane or Toluene | Room temperature to 40 °C, 2-12 hours |

| Purification | Silica gel, Hexane/Ethyl acetate gradient | Column Chromatography |

Biological Activity and Potential Signaling Pathways

6-Methyl-5,6-dihydro-2H-pyran-2-one is reported to possess a range of biological activities, with its antitumor properties being of significant interest.[1] While the specific molecular targets and signaling pathways modulated by this particular compound are not yet fully elucidated in the available literature, compounds with the 5,6-dihydro-2H-pyran-2-one scaffold are known to exhibit cytotoxic effects against various cancer cell lines.

Based on the activities of structurally related pyranones, it is hypothesized that 6-methyl-5,6-dihydro-2H-pyran-2-one may exert its anticancer effects through the modulation of key cellular processes such as cell cycle progression and apoptosis.

Caption: Potential mechanisms of anticancer activity.

Further research is required to identify the specific protein targets and delineate the precise signaling cascades affected by 6-methyl-5,6-dihydro-2H-pyran-2-one. Investigating its effects on key cancer-related pathways, such as the PI3K/Akt, MAPK/ERK, and p53 signaling pathways, would be a valuable next step in understanding its therapeutic potential.

Conclusion

6-Methyl-5,6-dihydro-2H-pyran-2-one is a promising natural product with a range of biological activities. This technical guide has provided a consolidated overview of its known properties, a plausible synthetic route, and a framework for its isolation from natural sources. The detailed data and protocols presented herein are intended to facilitate further research and development of this compound and its analogs as potential therapeutic agents. Future studies should focus on elucidating its precise mechanism of action and exploring its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 6-methyl-5,6-dihydro-2H-pyran-2-one | C6H8O2 | CID 24869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 5,6-Dihydro-2H-pyran-2-one, 90% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. 5,6-DIHYDRO-2H-PYRAN-2-ONE(3393-45-1) 1H NMR spectrum [chemicalbook.com]

- 7. Secondary Metabolites, including a New 5,6-Dihydropyran-2-One, Produced by the Fungus Diplodia corticola. Aphicidal Activity of the Main Metabolite, Sphaeropsidin A - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 6-methyl-5,6-dihydro-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-5,6-dihydro-2H-pyran-2-one is a heterocyclic organic compound with a growing profile of interest in medicinal chemistry and drug development. As a member of the dihydropyranone class, it serves as a versatile scaffold for the synthesis of more complex molecules and has demonstrated a notable range of biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-methyl-5,6-dihydro-2H-pyran-2-one, detailed experimental protocols for its synthesis, and an exploration of its potential biological mechanisms of action, including its interaction with the Target of Rapamycin (TOR) signaling pathway.

Physicochemical Properties